molecular formula C11H9BrIN B8155909 5-Bromo-1-cyclopropyl-3-iodo-1H-indole

5-Bromo-1-cyclopropyl-3-iodo-1H-indole

Cat. No.: B8155909
M. Wt: 362.00 g/mol
InChI Key: BRHUXWDBRICKRZ-UHFFFAOYSA-N
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Description

5-Bromo-1-cyclopropyl-3-iodo-1H-indole is an organic compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

The synthesis of 5-Bromo-1-cyclopropyl-3-iodo-1H-indole typically involves a multi-step process:

Chemical Reactions Analysis

5-Bromo-1-cyclopropyl-3-iodo-1H-indole undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-Bromo-1-cyclopropyl-3-iodo-1H-indole involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The specific pathways and targets depend on the particular application and the biological system being studied.

Comparison with Similar Compounds

5-Bromo-1-cyclopropyl-3-iodo-1H-indole can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-1-cyclopropyl-3-iodoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrIN/c12-7-1-4-11-9(5-7)10(13)6-14(11)8-2-3-8/h1,4-6,8H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHUXWDBRICKRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C3=C2C=CC(=C3)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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